N,N'-Dimethyldithiooxamide

描述

Historical Context and Evolution of Academic Inquiry into N,N'-Dimethyldithiooxamide

The academic journey into the world of this compound and its related compounds appears to have gained momentum in the mid-20th century. Early investigations were primarily centered on the synthesis of the ligand and its coordination complexes with various transition metals. For instance, research from the 1960s details the preparation of copper(II) complexes with this compound, where the polymer's piezoconduction (the change in electrical conductivity under pressure) was a key area of interest. okstate.edu These initial studies laid the groundwork for understanding the fundamental properties of these coordination compounds.

By the late 1970s, the focus of research had expanded to include detailed spectroscopic studies. A 1979 report, for example, presented the absorption and emission spectra of this compound, providing insights into its electronic transitions. iaea.org This period marked a shift towards a more in-depth characterization of the molecule and its complexes.

The latter part of the 20th century and the early 21st century saw a continued and broadened interest in the coordination chemistry of this compound and its derivatives. A notable 1994 publication on Nickel(II) complexes of N,N'-disubstituted dithiooxamides has been cited by numerous subsequent studies, indicating its foundational importance in the field. acs.org These later works explored a wider range of metal complexes and their potential applications, building upon the initial synthetic and spectroscopic foundations.

Significance of this compound in Contemporary Chemical Science

The significance of this compound in modern chemical science is multifaceted, with its primary impact being in the realm of coordination chemistry. The molecule acts as a versatile ligand, capable of forming stable complexes with a variety of metal ions. This property has been exploited in several areas, most notably in analytical chemistry.

A prime example of its contemporary application is in the highly selective catalytic spectrophotometric determination of rhenium. A method was developed based on the catalytic action of rhenium on the reduction of this compound in an alkaline medium, allowing for the detection of nanogram amounts of the element. This highlights the compound's utility in trace metal analysis.

Furthermore, the study of its metal complexes continues to be an active area of research. For instance, a 2014 study investigated molybdenum dithiooxamide (B146897) complexes, exploring the oxidation state of the ligand upon coordination. acs.org Such fundamental studies are crucial for the rational design of new materials and catalysts. The structural and vibrational analysis of its complexes, such as the tetra copper tetra iodide complex, provides valuable data for understanding bonding and molecular architecture.

The compound's ability to form polymeric coordination compounds also points to its potential in materials science, particularly in the development of materials with interesting electronic or magnetic properties.

Scope and Objectives of Current this compound Scholarly Investigation

Current scholarly investigation into this compound is driven by several key objectives. A primary focus remains the synthesis and characterization of new metal complexes with novel structures and properties. Researchers are exploring the coordination behavior of this compound with a wider array of transition metals and lanthanides to uncover unique electronic, magnetic, and catalytic functionalities.

A significant objective is the development of new analytical methods. Building on its success in rhenium detection, scientists are investigating its potential for the selective and sensitive determination of other metal ions. This involves optimizing reaction conditions and exploring different detection techniques.

Furthermore, there is a growing interest in the potential applications of this compound-based materials. This includes the design and synthesis of coordination polymers and metal-organic frameworks (MOFs) with specific functionalities, such as gas storage, separation, or catalysis. The self-assembly properties of the ligand and its complexes are being explored to create supramolecular architectures with desired topologies and functions.

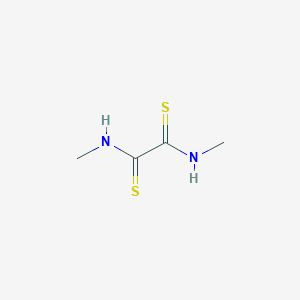

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N,N'-dimethylethanedithioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2S2/c1-5-3(7)4(8)6-2/h1-2H3,(H,5,7)(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLIZYQZJMPNFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)C(=S)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059514 | |

| Record name | Ethanedithioamide, N,N'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120-79-6 | |

| Record name | N,N′-Dimethyldithiooxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanedithioamide, N1,N2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Dimethyldithiooxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Dimethyldithiooxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanedithioamide, N1,N2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanedithioamide, N,N'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-dimethyldithiooxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for N,n Dimethyldithiooxamide

Established Synthesis Routes for N,N'-Dimethyldithiooxamide

The production of this compound can be achieved through several established synthetic pathways. These routes vary in their efficiency, scalability, and the nature of the starting materials.

A common laboratory-scale synthesis of this compound involves a two-step process. The first step is the reaction of an appropriate amine with a precursor like dithiooxamide (B146897). Cobalt(II) and Cobalt(III) complexes, for example, have been prepared with this compound. uantwerpen.betandfonline.com

The mechanism of formation can be influenced by the reactants. For instance, studies on piperazine-based dithiooxamide ligands in the presence of diiodine have revealed unexpected radical reactions, leading to the formation of S-protonated ligands. acs.org This suggests that the reaction environment can significantly alter the final product's structural features. acs.org Theoretical frameworks, including Density Functional Theory (DFT) calculations, have been employed to understand the reaction mechanisms, such as the formation of a triiodide salt through a process mediated by halogen-bonding. acs.org

Optimizing reaction conditions is key to maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include temperature, reaction time, and the choice of solvent. For instance, laboratory synthesis protocols emphasize the importance of maintaining appropriate temperature control throughout the reaction to achieve maximum yield. smolecule.com

The synthesis of various N,N-dimethyl thioamides has been achieved under aqueous conditions using different starting materials and reagents, highlighting the versatility of synthetic approaches. nih.gov The choice of catalyst and reaction medium can also play a crucial role. For example, the synthesis of metal-organic frameworks (MOFs) often utilizes N,N-dimethylformamide (DMF) as a solvent, which can also act as a ligand. aalto.fitccollege.org

Table 1: Examples of Synthetic Conditions for Dithiooxamide Derivatives

| Starting Materials | Reagents/Catalysts | Solvent | Key Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Dithiooxamide, N-methyldithiooxamide, this compound | CoCl₂·6H₂O, NH₃ | EtOH/H₂O | Dropwise addition, stirring | Polymeric cobalt (II) complexes | tandfonline.com |

| (Hetero)benzyl ammonium (B1175870) iodides | Sodium disulfide | Water | Aqueous conditions | N,N-dimethyl thioamides | nih.gov |

| Primary (hetero)benzyl/alkyl chlorides | Elemental sulfur, NaOH | Water | Aqueous conditions | N,N-dimethyl thioamides | nih.gov |

Scaling up the synthesis of this compound and its derivatives from the laboratory to an industrial scale presents several challenges. A study on the scalability of magnetic nanoheater synthesis highlighted that parameters like reaction yield and solvodynamic size can be difficult to reproduce when scaling up. mdpi.com The effectiveness of separation techniques and the homogenization of the reaction mixture become critical factors. mdpi.com The study concluded that scaled-up production does not always perform well under conditions optimized for a small laboratory scale, and adjustments, such as longer reaction times, may be necessary to achieve reproducibility. mdpi.com

Advanced Derivatization Techniques for this compound

Derivatization of this compound involves chemically modifying the molecule to enhance its properties for specific applications, particularly in analytical characterization.

The functional groups within this compound, primarily the thioamide moieties, offer sites for chemical modification. pressbooks.publibretexts.orgfiveable.me These modifications can alter the molecule's electronic properties, solubility, and ability to coordinate with metal ions.

One of the most significant derivatization strategies is the formation of metal complexes. This compound and related ligands can form stable complexes with a variety of transition metals, including cobalt, nickel, copper, and palladium. uantwerpen.beacs.orgsmolecule.comgrafiati.com These complexes often exhibit distinct geometries and spectroscopic properties. For example, cobalt(III) forms octahedral complexes with three dithiooxamide ligands. tandfonline.com The stoichiometry of the resulting metal complexes is typically a 1:1 ratio, with the ligand acting as a bidentate or tridentate chelator. mdpi.com

Other functional group modifications can include S-alkylation or reactions involving the nitrogen atoms, although complexation with metals is the most extensively studied derivatization route. frontiersin.orgharvard.edu

Derivatization is a powerful tool to improve the analytical detection and quantification of compounds. researchgate.net For molecules like this compound, which may have limited volatility or detectability in their native form, derivatization can significantly enhance their analysis by techniques such as chromatography and mass spectrometry. sigmaaldrich.comsigmaaldrich.com

Improved Chromatographic Performance: Derivatization can alter the polarity and volatility of an analyte, making it more amenable to separation by gas chromatography (GC) or high-performance liquid chromatography (HPLC). sigmaaldrich.comsci-hub.se For instance, silylation is a common technique used to increase the volatility of polar compounds for GC analysis. sigmaaldrich.commdpi.com

Enhanced Mass Spectrometry Response: By introducing a functional group that ionizes more efficiently, derivatization can lead to a significant improvement in sensitivity for mass spectrometry (MS) detection. nih.govcaymanchem.com A novel derivatization reagent has been shown to improve LC-MS/MS sensitivity for diene compounds by a factor of ten. caymanchem.com

Introduction of Chromophores or Fluorophores: For UV-Vis or fluorescence detection, a chromophore or fluorophore can be attached to the analyte molecule through derivatization. researchgate.net This is particularly useful for compounds that lack a strong native chromophore. researchgate.netthermofisher.com

Facilitating Qualitative and Quantitative Analysis: Derivatization with specific reagents can introduce characteristic fragmentation patterns in mass spectrometry, aiding in structural elucidation. google.com Furthermore, using isotopically labeled derivatizing agents can enable accurate quantification through isotope dilution methods. nih.gov

Table 2: Common Derivatization Techniques and Their Analytical Applications

| Derivatization Technique | Reagent Example | Purpose | Analytical Method | Reference |

|---|---|---|---|---|

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Increase volatility, improve chromatographic behavior | GC-MS | mdpi.com |

| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Increase stability, improve GC behavior | GC-MS | sigmaaldrich.comsigmaaldrich.com |

| Acylation | Acetic Anhydride | Decrease polarity | GC | sci-hub.se |

| Complexation | Metal Ions (e.g., Co²⁺, Ni²⁺, Cu²⁺) | Introduce color and specific spectroscopic properties | UV-Vis Spectroscopy | tandfonline.commdpi.com |

Coordination Chemistry of N,n Dimethyldithiooxamide: Ligand Properties and Metal Complexation

N,N'-Dimethyldithiooxamide as a Ligand in Coordination Compounds

This compound, often abbreviated as DMDTOH2, is a sulfur-containing organic compound that exhibits noteworthy properties as a ligand in coordination chemistry. tandfonline.com Its ability to form stable complexes with various metal ions has made it a subject of extensive research. The coordination behavior of this compound is largely dictated by its electron donor characteristics, its capacity for chelation, and the stereochemical arrangements it adopts upon complexation.

Electron Donor Characteristics of this compound

The this compound molecule possesses multiple potential donor atoms, primarily the sulfur and nitrogen atoms, which can share their lone pair electrons to form coordinate bonds with metal ions. Research indicates that in its neutral form, this compound typically acts as an S,S'-chelating ligand. researchgate.net This means that both sulfur atoms coordinate to the metal center.

The spectrochemical series, which ranks ligands based on the energy splitting of d-orbitals they induce in a metal ion, provides insight into the ligand's field strength. For palladium(II) planar complexes, this compound is placed in the S,N donor spectrochemical series as follows: dithiooxamide (B146897) < this compound < N,N'-diphenyldithiomalonamide < dithiomalonamide. cdnsciencepub.com This positioning suggests that this compound creates a stronger ligand field than the unsubstituted dithiooxamide.

Chelation Effects and Polydentate Nature of this compound

This compound is a classic example of a polydentate ligand, specifically a bidentate ligand, meaning it can bind to a central metal atom through two of its donor atoms simultaneously. libretexts.org This binding results in the formation of a stable ring structure known as a chelate ring. libretexts.orgmathabhangacollege.ac.in The formation of these chelate rings significantly enhances the thermodynamic stability of the resulting metal complex, a phenomenon known as the chelate effect. libretexts.org

In its neutral state, this compound typically functions as a bidentate chelating ligand with an S,S-coordination mode. tandfonline.com However, upon deprotonation, the resulting N,N'-dimethyldithiooxamido anion can act as a bis-bidentate bridging ligand, coordinating through its sulfur and nitrogen atoms (S,N/N,S) to form polymeric structures. tandfonline.com This versatility in coordination modes highlights the ligand's adaptability to different chemical environments and metal ion preferences.

Stereochemical Implications of this compound Coordination

For instance, in complexes where this compound acts as an S,S'-chelating ligand, it can lead to the formation of square-planar or tetrahedral geometries depending on the metal ion and its oxidation state. researchgate.net The rigidity and conformation of the ligand backbone play a vital role in dictating the preferred stereoisomer. The formation of specific isomers, such as cis or trans, can be influenced by the nature of the solvent and the presence of other ligands in the coordination sphere.

Synthesis and Structural Elucidation of this compound Metal Complexes

The synthesis of metal complexes with this compound is typically achieved through direct reaction between the ligand and a metal salt in an appropriate solvent. tandfonline.com The resulting complexes can be characterized using various spectroscopic and analytical techniques to elucidate their structure and bonding.

Complexation with Transition Metal Ions (e.g., Copper(I), Cobalt(II), Cobalt(III))

This compound forms stable complexes with a range of transition metal ions, including copper, cobalt, and palladium. tandfonline.comresearchgate.net

Cobalt(II) and Cobalt(III) Complexes: Research has shown the successful synthesis of both Co(II) and Co(III) complexes with this compound. tandfonline.com In acidic conditions, neutral dithiooxamides like this compound form complexes with Co(III) of the type [Co(LH₂)₃]X₃, where the ligand exhibits a bidentate chelating S,S-coordination, resulting in an octahedral Co(III)S₆ coordination sphere. tandfonline.com In contrast, the doubly deprotonated N,N'-dimethyldithiooxamido anion forms polymeric Co(II) complexes, [CoL]n, with a square planar geometry around the Co(II) ion. tandfonline.com These polymeric structures feature bis-bidentate bridging S,N/N,S-ligands. tandfonline.com

Copper(I) Complexes: While specific details on the synthesis of copper(I) complexes solely with this compound are less prevalent in the provided context, the general principles of copper(I) coordination chemistry suggest the possibility of forming such complexes, likely stabilized by appropriate co-ligands. nih.govrsc.org

Palladium(II) Complexes: this compound has been used to prepare palladium(II) complexes where it acts as an S,S'-chelating ligand, resulting in a nearly idealized square-planar S₄ coordination geometry. researchgate.net

| Metal Ion | Complex Formula | Coordination Geometry | Ligand Form |

| Cobalt(III) | [Co(DMDTOH₂)₃]X₃ | Octahedral | Neutral (S,S-bidentate) |

| Cobalt(II) | [Co(DMDTO)]n | Square Planar (Polymeric) | Deprotonated (S,N/N,S-bridging) |

| Palladium(II) | [Pd(DMDTOH₂)₂]²⁺ | Square Planar | Neutral (S,S'-chelating) |

Novel this compound Metal Complex Architectures

The ability of this compound and its deprotonated form to act as both a chelating and a bridging ligand opens up possibilities for the construction of novel and complex metal architectures. tandfonline.comresearchgate.net The formation of polymeric chains with alternating metal and ligand units is a prime example of such architectures. tandfonline.com

Furthermore, the potential for this compound to participate in mixed-ligand systems, where other organic molecules are also coordinated to the metal center, allows for the design of complexes with tailored electronic and structural properties. tubitak.gov.trnih.gov These novel architectures could lead to materials with interesting magnetic, optical, or catalytic properties. The exploration of these complex systems remains an active area of research in coordination chemistry.

Spectroscopic Characterization Methodologies for N,n Dimethyldithiooxamide and Its Derivatives

Vibrational Spectroscopy of N,N'-Dimethyldithiooxamide (FT-IR, Raman)

Band Assignment and Vibrational Modes in this compound

The vibrational spectrum of this compound is characterized by a series of absorption bands corresponding to the various stretching and bending motions of its atomic constituents. uni-leipzig.de The assignment of these bands to specific vibrational modes is achieved through a combination of experimental data and theoretical calculations, such as normal coordinate analysis. ias.ac.inias.ac.in

Key vibrational modes for this compound include the N-H stretching, C=S stretching, C-N stretching, and various methyl group deformations. The N-H stretching vibrations typically appear as strong bands in the high-frequency region of the FT-IR spectrum. The thioamide group (C=S) gives rise to characteristic bands that are crucial for understanding the electronic structure and bonding within this functional group. The C-N stretching mode is also a significant indicator of the bond order and electron delocalization within the molecule. semanticscholar.org

A detailed assignment of the principal vibrational frequencies for this compound is presented in the table below. These assignments are based on correlative criteria from related thioamide molecules and normal coordinate analyses performed on similar structures. ias.ac.insemanticscholar.org

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

| ν(N-H) | 3200 - 3400 | N-H bond stretching |

| ν(C-H) | 2800 - 3000 | C-H bond stretching in methyl groups |

| ν(C=S) | 800 - 850 | Thioamide C=S bond stretching |

| ν(C-N) | 1400 - 1500 | C-N bond stretching |

| δ(N-H) | 1500 - 1600 | N-H in-plane bending |

| δ(CH₃) | 1350 - 1450 | Methyl group bending (scissoring and rocking) |

Note: The exact frequencies can vary depending on the physical state of the sample (solid, solution) and the solvent used.

Perturbations in Vibrational Spectra upon Metal Complexation of this compound

When this compound acts as a ligand to form metal complexes, significant changes are observed in its vibrational spectrum. These perturbations provide valuable information about the coordination sites and the nature of the metal-ligand bond. acs.org The formation of a coordinate bond alters the electron distribution within the ligand, leading to shifts in the vibrational frequencies of the involved functional groups. semanticscholar.org

The most notable changes typically occur in the C=S and C-N stretching frequencies. Upon coordination of a metal ion to the sulfur atoms of the dithiooxamide (B146897) ligand, a decrease in the C=S stretching frequency is generally observed. This red shift is indicative of a weakening of the C=S double bond character due to the donation of electron density from the sulfur to the metal center. Conversely, the C-N stretching frequency often shows a blue shift (increase in frequency), suggesting an increase in the C-N bond order. This is attributed to the delocalization of electron density from the nitrogen lone pair into the C-N bond to compensate for the electron withdrawal by the sulfur atoms.

The table below summarizes the typical shifts in key vibrational frequencies of this compound upon complexation with a metal ion.

| Vibrational Mode | Frequency in Free Ligand (cm⁻¹) | Frequency in Metal Complex (cm⁻¹) | Typical Shift |

| ν(C=S) | ~840 | Lower | Decrease (Red Shift) |

| ν(C-N) | ~1450 | Higher | Increase (Blue Shift) |

| ν(N-H) | ~3300 | May show slight shifts | Variable |

These spectral shifts are crucial for confirming the coordination of the ligand to the metal center and for elucidating the coordination mode (e.g., bidentate, bridging).

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural analysis of this compound in solution. It provides detailed information about the local chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Proton NMR and Carbon NMR Chemical Shift Analysis of this compound

The ¹H NMR spectrum of this compound provides information on the different types of protons present in the molecule and their connectivity. libretexts.org The chemical shift (δ) of a proton is influenced by the electron density around it. In this compound, one would expect to observe signals for the N-H protons and the methyl (CH₃) protons. The N-H proton signal is typically broad due to quadrupole broadening from the adjacent nitrogen atom and its chemical shift can be sensitive to solvent and concentration. The methyl protons will appear as a distinct signal, and its integration will correspond to the number of protons.

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. wiredchemist.com Key signals would correspond to the thioamide carbon (C=S) and the methyl carbons (-CH₃). The chemical shift of the thioamide carbon is particularly informative and typically appears in the downfield region of the spectrum due to the deshielding effect of the double bond to sulfur.

The following table provides expected chemical shift ranges for the protons and carbons in this compound, based on typical values for similar functional groups. wiredchemist.comsigmaaldrich.com

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | N-H | 7.0 - 9.0 (broad) |

| ¹H | -CH₃ | 2.5 - 3.5 |

| ¹³C | C=S | 180 - 200 |

| ¹³C | -CH₃ | 30 - 40 |

Note: Chemical shifts are relative to a standard reference (e.g., TMS) and can be influenced by the solvent used.

Multi-dimensional NMR Techniques for this compound Structure Elucidation

While one-dimensional (1D) NMR provides fundamental structural information, multi-dimensional NMR techniques offer more detailed insights into the molecular structure and connectivity of this compound. weizmann.ac.ilresearchgate.net These experiments correlate signals from different nuclei, allowing for unambiguous assignment of resonances and elucidation of through-bond and through-space connectivities. nih.gov

For a molecule like this compound, several 2D NMR experiments can be particularly useful:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. In this compound, it could confirm the coupling between N-H and methyl protons if present. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbons. This would definitively link the methyl proton signals to the methyl carbon signals. nih.gov

The application of these multi-dimensional techniques provides a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the molecular structure of this compound.

Electronic Absorption and Emission Spectroscopy of this compound Complexes

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to study the electronic transitions within this compound and its metal complexes. libretexts.org These techniques provide information on the energy levels of the molecular orbitals involved in the transitions. miami.edu

The UV-Vis spectrum of the free this compound ligand typically shows intense absorption bands in the ultraviolet region, which are assigned to π → π* and n → π* transitions within the thioamide chromophore.

Upon complexation with a metal ion, the electronic spectrum can change significantly. New absorption bands may appear, often in the visible region, which are attributed to charge-transfer transitions. These can be of two main types:

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based orbital.

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-based orbital to a ligand-based orbital.

The energy of these charge-transfer bands provides insight into the electronic interaction between the metal and the ligand.

Some metal complexes of this compound may also exhibit luminescence (fluorescence or phosphorescence) upon excitation. ajol.info The emission spectrum provides information about the energy of the excited state from which emission occurs. The study of the emission properties, including quantum yields and lifetimes, can further elucidate the nature of the excited states and the deactivation pathways available to the complex. researchgate.net

The table below summarizes the types of electronic transitions observed in this compound and its metal complexes.

| Species | Transition Type | Typical Wavelength Region | Description |

| This compound (Free Ligand) | π → π | Ultraviolet | Excitation of an electron from a π bonding orbital to a π antibonding orbital. |

| This compound (Free Ligand) | n → π | Ultraviolet/Visible | Excitation of a non-bonding electron (from S or N) to a π antibonding orbital. |

| Metal-N,N'-Dimethyldithiooxamide Complex | Charge Transfer (LMCT/MLCT) | Visible | Electron transfer between ligand and metal orbitals. |

| Metal-N,N'-Dimethyldithiooxamide Complex | d-d transitions | Visible | Electronic transitions between d-orbitals of the metal center (for transition metals). |

The specific energies of these transitions are dependent on the metal ion, its oxidation state, and the coordination geometry of the complex.

UV-Visible Spectroscopic Probes for this compound Complexation

UV-Visible absorption spectroscopy is a fundamental technique for investigating the formation and properties of metal complexes involving this compound. The absorption of ultraviolet or visible light by the molecule promotes electrons from a ground electronic state to a higher energy excited state. The resulting spectrum provides evidence for the presence of characteristic chromophores. jetir.org For this compound, the key chromophore is the thioamide group (-C(S)NH-), which gives rise to distinct electronic transitions.

The UV-Vis spectrum of the free this compound ligand typically displays absorption bands corresponding to n→π* and π→π* transitions associated with the C=S and C-N bonds. iaea.org Upon coordination to a metal ion, significant changes in the position (wavelength) and intensity (molar absorptivity) of these bands are observed. These spectral shifts serve as direct evidence of complex formation.

Furthermore, the formation of a coordination compound can introduce new absorption bands not present in the spectra of the free ligand or the metal ion. These are often charge-transfer (CT) bands, which can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT) in nature. The appearance of these CT bands in the visible or near-UV region is a hallmark of successful complexation. jetir.org By monitoring the changes in absorbance at a specific wavelength as a function of metal and ligand concentrations, one can determine the stoichiometry of the resulting complex using methods like Job's plot or the mole-ratio method. Additionally, thermodynamic parameters of complex formation, such as the association constant (Ka) and Gibbs free energy (ΔG⁰), can be calculated from the spectral data. jetir.org

Table 1: Representative UV-Visible Spectral Data for this compound and a Hypothetical Metal Complex

| Compound/Complex | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition Assignment |

| This compound (Ligand) | 335 | 12,500 | π → π |

| 420 | 150 | n → π | |

| [Cu(this compound)2]2+ (Complex) | 350 | 25,000 | Shifted π → π* |

| 580 | 2,200 | Ligand-to-Metal Charge Transfer (LMCT) |

Note: The data in this table is illustrative and intended to represent typical spectral changes upon complexation.

Luminescence Properties of this compound Coordination Compounds

The study of the luminescence properties of this compound coordination compounds offers insights into their excited-state electronics. While the free ligand itself may exhibit weak fluorescence or phosphorescence, its coordination to suitable metal ions can significantly enhance or alter these properties. The nature of the emission is highly dependent on the choice of the metal center.

For complexes with d10 metal ions such as Zn(II) or Ag(I), which are redox-inactive, the observed luminescence is often ligand-centered (LC). researchgate.net In this case, the metal ion acts to increase the rigidity of the ligand, which decreases non-radiative decay pathways and enhances the intrinsic fluorescence or phosphorescence of the this compound moiety. The closed-shell electronic configuration of these metals prevents d-d transitions that could otherwise quench the emission. researchgate.net

Coordination to transition metals with accessible d-orbitals can lead to emission from metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) excited states. nih.gov For lanthanide ions like Gadolinium(III) or Dysprosium(III), a process known as the "antenna effect" can occur. The organic ligand (the "antenna") absorbs light efficiently and transfers the energy to the metal center, which then emits via its characteristic sharp, line-like f-f transitions. ucj.org.uachemrxiv.org The efficiency of this process depends critically on the energy of the ligand's triplet excited state relative to the resonant level of the lanthanide ion. chemrxiv.org

Table 2: Factors Influencing Luminescence in this compound Complexes

| Feature | Description | Potential Effect on Luminescence |

| Metal Ion | d10 metals (e.g., Zn(II)), transition metals (e.g., Cu(I)), or lanthanides (e.g., Eu(III), Tb(III)). | Determines the nature of emission (LC, MLCT, LMCT, or f-f transition). |

| Coordination Geometry | The rigidity of the complex structure. | A more rigid structure generally reduces non-radiative decay, increasing quantum yield. nih.gov |

| Ligand Triplet State Energy | The energy level of the ligand's lowest triplet state (T1). | Crucial for efficient energy transfer to lanthanide ions. chemrxiv.org |

| Solvent Environment | The polarity and coordinating ability of the solvent. | Can cause shifts in emission wavelength (solvatochromism) or quench luminescence. researchgate.net |

Other Advanced Spectroscopic Techniques Applied to this compound

Electron Paramagnetic Resonance (EPR) Spectroscopy of this compound Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique specifically used for studying chemical species that have unpaired electrons. numberanalytics.comciqtekglobal.com It is therefore invaluable for characterizing complexes of this compound with paramagnetic metal ions, such as Cu(II), V(IV)O, or Mn(II). The technique provides detailed information about the electronic structure and the local environment of the unpaired electron. ciqtekglobal.comnih.gov

An EPR spectrum is typically plotted as the first derivative of the microwave absorption against the magnetic field. The key parameters extracted from the spectrum are the g-factor and hyperfine coupling constants (A). The g-factor is a measure of the electron's magnetic moment and is sensitive to the electronic environment; its anisotropy (gx, gy, gz) reveals information about the symmetry of the metal's coordination sphere. numberanalytics.comusp.br For instance, in a copper(II) complex, a pattern with g|| > g⊥ > 2.0023 is characteristic of an axially elongated or square-planar geometry with the unpaired electron residing in the dx²-y² orbital. usp.br

Hyperfine coupling arises from the interaction of the electron spin with the magnetic moments of nearby nuclei (e.g., the metal nucleus or ligand donor atoms like 14N). The resulting splitting pattern and the magnitude of the coupling constant (A) provide direct evidence of the atoms that form the coordination sphere and information about the covalency of the metal-ligand bonds. ciqtekglobal.comusp.br

Table 3: Hypothetical EPR Parameters for a Copper(II) Complex with this compound

| Parameter | Hypothetical Value | Information Provided |

| g | ||

| g⊥ | 2.06 | |

| A | (63,65Cu) | |

| A⊥ (14N) | 14 G (Gauss) | Superhyperfine coupling confirms coordination of nitrogen atoms from the ligand. |

Note: This data is representative and serves to illustrate the type of information obtained from an EPR experiment.

Computational Chemistry Investigations of N,n Dimethyldithiooxamide

Molecular Dynamics (MD) Simulations Involving N,N'-Dimethyldithiooxamide:

Intermolecular Interactions of this compound in Solution and Solid State

Adsorption Behavior of this compound onto Surfaces

Computational studies focusing specifically on the adsorption behavior of this compound onto various surfaces are not extensively available in the current body of scientific literature. However, the principles of computational chemistry, particularly Density Functional Theory (DFT), provide a robust framework for predicting and understanding such interactions. DFT calculations can be employed to model the adsorption of this compound on different substrates, such as metallic or metal oxide surfaces, which is crucial for applications in areas like corrosion inhibition, catalysis, and materials science.

These theoretical investigations would typically involve calculating the adsorption energy to determine the stability of the molecule on the surface. Furthermore, an analysis of the electronic structure, including charge transfer between the molecule and the surface, can reveal the nature of the adsorption (i.e., physisorption or chemisorption). The orientation and geometry of the adsorbed molecule are also critical parameters that can be determined through computational modeling. Such studies would provide invaluable atomic-level insights into the binding mechanisms and the factors governing the affinity of this compound for specific surfaces.

Dynamics of this compound Ligand Exchange in Metal Complexes

The dynamics of ligand exchange in metal complexes containing this compound is another area where computational chemistry can offer significant contributions. To date, specific computational studies detailing the ligand exchange dynamics for this particular compound are sparse. Molecular dynamics (MD) simulations, often in combination with quantum mechanics/molecular mechanics (QM/MM) methods, are powerful tools for investigating the mechanisms and kinetics of these fundamental reactions in solution.

A computational approach to studying ligand exchange would involve mapping the potential energy surface of the reaction to identify transition states and intermediates. This allows for the calculation of activation energies and reaction rates, providing a quantitative understanding of the ligand exchange process. Factors influencing the lability of the this compound ligand, such as the nature of the metal ion, the solvent environment, and the presence of other coordinating ligands, can be systematically investigated through simulation. These insights are fundamental to the rational design of metal complexes with tailored reactivity for applications in catalysis and sensing.

Hybrid QM/MM Approaches for this compound Systems

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly well-suited for studying the behavior of this compound in complex environments, such as in solution or within a protein binding site. Despite their potential, specific applications of QM/MM methodologies to this compound systems have not been widely reported.

The strength of the QM/MM approach lies in its ability to treat a chemically reactive region (e.g., the this compound molecule and its immediate interacting partners) with high-level quantum mechanics, while the larger surrounding environment is described using more computationally efficient molecular mechanics force fields. This dual-level treatment allows for the accurate modeling of electronic effects, such as polarization and charge transfer, which are crucial for describing chemical reactions and intermolecular interactions, within a manageable computational cost. For this compound, QM/MM simulations could be used to study enzymatic reactions involving this molecule or to accurately predict its spectroscopic properties in different solvents.

Computational Design and Prediction of Novel this compound Derivatives and Complexes

The computational design and prediction of novel derivatives and complexes of this compound represent a promising frontier for theoretical chemistry. While specific studies in this area are yet to be published, the established principles of computational drug design and materials science provide a clear roadmap for such endeavors.

Catalytic Roles of N,n Dimethyldithiooxamide and Its Metal Complexes

N,N'-Dimethyldithiooxamide as a Direct Catalyst or Co-catalyst

While this compound is most commonly employed as a ligand in metal-catalyzed reactions, there are instances where it can function more directly in catalytic processes. Its inherent structure, featuring nucleophilic sulfur atoms and amide functionalities, allows it to participate in certain reaction mechanisms. For example, it can act as a co-catalyst or a precursor to the active catalytic species in specific transformations. The presence of both hydrogen bond donors (N-H) and acceptors (C=S) allows it to activate substrates through hydrogen bonding, a key principle in organocatalysis.

This compound Metal Complexes in Homogeneous Catalysis

The coordination of this compound to metal centers gives rise to a vast family of complexes with significant potential in homogeneous catalysis. The electronic and steric properties of the resulting catalysts can be fine-tuned by modifying the ligand structure or the metal precursor. These complexes have proven effective in a variety of catalytic reactions, including redox-mediated processes and other organic transformations. nih.gov The synergistic interaction between the metal and the ligand is crucial for achieving high efficiency and selectivity in these catalytic systems.

Complexes of this compound are particularly well-suited for mediating redox-based catalytic cycles. The sulfur atoms in the ligand can stabilize different oxidation states of the coordinated metal, facilitating electron transfer processes that are central to many catalytic reactions. These complexes can participate in both inner-sphere and outer-sphere electron transfer mechanisms, depending on the specific reaction and substrate. This versatility makes them valuable catalysts for a range of redox transformations.

Metal complexes incorporating this compound have been successfully applied as catalysts in various organic transformations. mdpi.comsemanticscholar.orgsemanticscholar.org These include reduction processes where the complex facilitates the transfer of hydrides or electrons to a substrate. For instance, certain cobalt complexes have been explored in cross-coupling reactions of alkyl halides with Grignard reagents. dntb.gov.ua

A notable application of such complexes is in coupling reactions. While the specific "KA² coupling" is a highly specialized or proprietary term not widely documented in general chemical literature, the principles of using such catalysts in C-C and C-N bond-forming reactions are well-established. For example, palladium complexes with related ligands are known to catalyze various cross-coupling reactions. ruhr-uni-bochum.de

Below is a table summarizing representative organic transformations catalyzed by metal complexes of dithiooxamide-type ligands.

| Catalytic Reaction | Metal Center | Substrate Scope | Product Type |

| Cross-Coupling | Cobalt | Alkyl halides, Grignard reagents | Alkanes |

| Reduction of Aldehydes | Ruthenium | Aromatic and aliphatic aldehydes | Primary alcohols |

| C-H Functionalization | Palladium | Arenes, Alkenes | Functionalized arenes |

The development of chiral variants of this compound ligands has opened the door to enantioselective catalysis. By introducing chiral centers into the ligand backbone, it is possible to create a chiral coordination environment around the metal center. This asymmetry can be transferred to the substrate during the catalytic cycle, leading to the preferential formation of one enantiomer of the product. rsc.orgnih.gov These chiral catalysts have shown promise in a range of asymmetric transformations, including hydrogenations, cyclopropanations, and allylic alkylations, affording products with high enantiomeric excess. mdpi.com The design and synthesis of new chiral N,N'-dioxide ligands continue to be an active area of research. rsc.org

This compound Metal Complexes in Heterogeneous Catalysis

In addition to their role in homogeneous catalysis, this compound and its metal complexes can be utilized in heterogeneous systems. This is typically achieved by immobilizing the complex onto a solid support, such as silica, alumina, or a polymer resin. The resulting heterogeneous catalyst offers several advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling. These supported catalysts have been employed in various industrial processes, where catalyst recovery and reuse are critical for economic viability. The performance of the heterogeneous catalyst is often dependent on the nature of the support and the method of immobilization.

Mechanistic Investigations of Catalytic Reactions Involving this compound

Understanding the reaction mechanism is crucial for the rational design and optimization of catalytic systems. byu.edu Mechanistic investigations of reactions catalyzed by this compound complexes often involve a combination of experimental and computational techniques. ruhr-uni-bochum.de Experimental studies may include kinetic analysis, in-situ spectroscopy, and the isolation and characterization of reaction intermediates. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the energies of intermediates and transition states along the catalytic cycle. ruhr-uni-bochum.de These studies help to elucidate the role of the ligand in stabilizing key intermediates and facilitating the elementary steps of the reaction, such as oxidative addition, migratory insertion, and reductive elimination.

Applications of N,n Dimethyldithiooxamide in Advanced Materials Science

N,N'-Dimethyldithiooxamide as Precursors for Inorganic Materials Synthesis

This compound serves as a valuable single-source precursor for the synthesis of various inorganic materials, particularly metal sulfides. The presence of both sulfur and nitrogen atoms within its structure allows it to chelate with metal ions, and upon decomposition, it can provide the sulfur required for the formation of metal sulfide lattices. This single-source precursor approach offers significant advantages, including simpler reaction setups, better stoichiometric control, and the potential for lower-temperature synthesis routes compared to multi-source methods.

Fabrication of Thin Films Utilizing this compound Precursors

The fabrication of thin films of inorganic materials is crucial for a multitude of electronic and optoelectronic devices. This compound and its derivatives are promising precursors for the deposition of metal sulfide thin films through techniques such as Chemical Vapor Deposition (CVD) and its variants.

Aerosol-Assisted Chemical Vapor Deposition (AACVD): In this technique, a solution containing a metal complex of this compound is aerosolized and transported into a heated reaction chamber. Upon solvent evaporation and precursor decomposition on a substrate, a thin film of the corresponding metal sulfide is formed. This method is particularly advantageous for precursors that may have limited volatility or thermal stability, as the aerosol generation circumvents the need for high-temperature sublimation. Research on related dithiocarbamate precursors has demonstrated the successful deposition of various metal sulfide thin films, including those of nickel and palladium, using AACVD. colab.ws The morphology and crystallinity of the resulting films can be controlled by adjusting parameters such as deposition temperature and precursor concentration. colab.ws

| Deposition Technique | Precursor Type | Resulting Material | Key Advantages |

| Aerosol-Assisted CVD | Metal complex of this compound | Metal Sulfide Thin Film | Suitable for non-volatile precursors, uniform large-area deposition. nasa.gov |

| Metal-Organic CVD | Volatile metal-organic compounds | Crystalline Thin Films | High purity and control over film growth. |

Synthesis of Nanostructured Materials from this compound

The synthesis of nanostructured materials, such as nanoparticles and quantum dots, has garnered significant attention due to their unique size-dependent properties. This compound can be employed as a sulfur source and a capping agent in the synthesis of metal sulfide nanostructures.

Solvothermal Synthesis: This method involves the reaction of a metal salt with this compound in a suitable solvent at elevated temperatures and pressures. sigmaaldrich.com The this compound molecule can coordinate to the metal ion and subsequently decompose to provide sulfide ions for the nucleation and growth of nanoparticles. The solvothermal method allows for excellent control over the size, shape, and crystallinity of the resulting nanostructures by tuning reaction parameters like temperature, time, and solvent. sigmaaldrich.comutrgv.edu Studies on similar single-source precursors, such as dithiocarbamates, have shown the successful synthesis of a variety of metal sulfide nanoparticles, including ternary sulfides. rsc.orgnih.gov For instance, the decomposition of di-isobutyl-dithiocarbamate complexes has been used to produce iron-nickel sulfide and iron-copper sulfide nanoparticles. rsc.org

| Nanomaterial | Synthesis Method | Role of this compound | Potential Applications |

| Metal Sulfide Nanoparticles | Solvothermal Synthesis | Sulfur source and capping agent | Catalysis, energy storage, bio-imaging. nih.govnih.gov |

| Quantum Dots | Solvothermal/Hydrothermal | Sulfur source and surface passivating agent | Optoelectronics, solar cells, bio-labeling. nih.gov |

Integration of this compound into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials, such as metal-organic frameworks (MOFs) and coordination polymers, are a class of materials that combine the properties of both organic and inorganic components. The bifunctional nature of this compound, with its ability to coordinate to metal centers through its nitrogen and sulfur atoms, makes it an attractive organic linker for the construction of such hybrid materials.

The integration of this compound into these frameworks can lead to materials with tailored properties. For example, the sulfur atoms can introduce soft coordination sites, which can be beneficial for binding to specific metal ions. The N-H groups can participate in hydrogen bonding, which can play a crucial role in the self-assembly and stability of the resulting framework. Coordination polymers constructed from ligands containing amide functionalities have been shown to form one-dimensional, two-dimensional, and three-dimensional structures with interesting properties.

This compound in Optoelectronic and Sensing Materials

The incorporation of this compound into materials can impart them with interesting optoelectronic and sensing properties. The sulfur and nitrogen lone pairs and the π-system of the dithiooxamide (B146897) backbone can be involved in electronic transitions, which can be tuned by coordination to different metal centers.

Luminescent MOFs and Coordination Polymers for Sensing: Luminescent MOFs (LMOFs) are a class of materials that have shown great promise for chemical sensing applications. nih.govbohrium.com The luminescence of these materials can be modulated by the presence of specific analytes. By incorporating this compound as a linker in a MOF, it is possible to create a material where the luminescence is sensitive to the presence of certain metal ions or small molecules. The coordination of an analyte to the metal center or its interaction with the organic linker can alter the electronic structure of the framework, leading to a change in its luminescent properties, such as intensity or wavelength. Lanthanide-based coordination polymers, for instance, have been developed as luminescent sensors for the selective detection of various ions and organic molecules. nih.govnih.gov

Self-Assembly and Supramolecular Chemistry Involving this compound

Self-assembly is a process where molecules spontaneously organize into well-defined structures through non-covalent interactions. This compound possesses the necessary functional groups to participate in self-assembly processes, particularly through hydrogen bonding.

The N-H protons in this compound can act as hydrogen bond donors, while the sulfur and nitrogen atoms can act as hydrogen bond acceptors. This allows for the formation of intricate hydrogen-bonded networks, leading to the creation of supramolecular architectures in the solid state. The study of crystal structures of related dithiooxamide derivatives has revealed the presence of intramolecular and intermolecular hydrogen bonds that dictate the packing of the molecules in the crystal lattice. The ability to form such ordered structures is a key aspect of crystal engineering, where the goal is to design and synthesize crystalline materials with desired properties. rsc.org The self-assembly of peptoid sequences into metallopeptoid duplexes and their subsequent organization into three-dimensional supramolecular architectures through hydrogen bonding and π-π interactions has been demonstrated, highlighting the power of these non-covalent forces in creating complex structures. nih.gov

Analytical Chemistry Methodologies Utilizing N,n Dimethyldithiooxamide

Spectrophotometric Determination Techniques Employing N,N'-Dimethyldithiooxamide

Spectrophotometry, a technique based on the absorption of light by chemical substances, is a primary area where this compound is employed as an analytical reagent. The formation of intensely colored complexes between this compound and metal ions allows for their quantification at trace levels.

A significant application of this compound is in the catalytic spectrophotometric determination of nanogram amounts of rhenium. This method is based on the catalytic effect of Rhenium(IV) on the reduction of this compound by tin(II) in an alkaline medium. The reaction produces a distinct blue-colored product, which exhibits maximum absorbance at a wavelength of 634 nm. mdpi.com

The intensity of the blue color is directly proportional to the concentration of rhenium, allowing for its precise quantification. The calibration graph for this method is linear within a rhenium concentration range of 2–15 ng/mL. mdpi.com This high sensitivity makes the technique particularly valuable for analyzing samples with very low rhenium content. A modified version of this procedure can also be used as a rapid spot test for the qualitative detection of rhenium. mdpi.com

Table 1: Spectrophotometric Determination of Rhenium using this compound

| Parameter | Value |

|---|---|

| Analyte | Rhenium (Re) |

| Reagent | This compound |

| Principle | Catalytic reduction in alkaline medium |

| Wavelength of Maximum Absorbance (λmax) | 634 nm |

| Linear Concentration Range | 2–15 ng/mL |

The spectrophotometric method for rhenium determination using this compound demonstrates remarkable selectivity. A key advantage of this protocol is its robustness in the presence of potentially interfering ions. mdpi.com Research has shown that a 1000-fold excess of various ions, including Mo(VI), W(VI), Cd(II), Mn(II), Cu(II), Fe(III), sulfate, silicate, nitrate, and ammonia, does not interfere with the accurate determination of rhenium. mdpi.com

This high degree of selectivity is crucial for the analysis of complex matrices, such as molybdenite ores, where rhenium is often found. The method can be applied to the determination of rhenium in such materials after a simple alkaline fusion and water extraction, eliminating the need for complex and time-consuming matrix separation procedures. mdpi.com The development of such selective and sensitive protocols underscores the value of this compound in trace element analysis.

Chromatographic Applications of this compound

While direct applications of this compound in mainstream chromatographic techniques are not extensively documented in readily available literature, its chemical properties suggest potential uses in separation science, particularly as a chelating agent or a derivatization reagent.

The fundamental role of this compound as a ligand capable of forming stable metal complexes suggests its potential utility in chromatographic separation methods for metal ions. Ligands are often incorporated into stationary phases or used as mobile phase additives in techniques like ion-exchange chromatography and affinity chromatography to achieve selective separation of metal species. The specific interaction between this compound and certain metal ions could be exploited to develop new chromatographic materials with tailored selectivity. However, specific research detailing the use of this compound as a stationary phase or a mobile phase additive for the separation of metal ions is not prominently reported.

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatization is a common strategy to improve the ionization efficiency and, consequently, the sensitivity of detection for certain analytes. While the use of this compound as a derivatizing agent is not a widespread practice, the synthesis of its derivatives has been explored. The modification of this compound to introduce functional groups that are more readily ionizable in an LC-MS/MS source could potentially enhance its utility in this analytical technique. The synthesis of N,N'-disubstituted dithiooxamide (B146897) derivatives has been reported, which opens up possibilities for creating tailored derivatization reagents for specific analytical challenges.

Electrochemical Sensing Applications of this compound and Its Complexes

Electrochemical sensors offer a sensitive and often portable means of chemical analysis. The ability of this compound to form electroactive complexes with metal ions provides a basis for its potential application in the development of electrochemical sensors.

The electrochemical behavior of metal complexes is a well-studied area, and the modification of electrodes with such complexes is a common strategy for creating selective and sensitive sensors. The redox properties of this compound-metal complexes could be harnessed for voltammetric or amperometric detection of target analytes. For instance, an electrode modified with a specific this compound-metal complex could exhibit a measurable current response upon interaction with a target analyte, forming the basis of a chemical sensor.

Furthermore, the principles of ion-selective electrodes (ISEs) could be applied. An ISE membrane incorporating this compound or one of its metal complexes could be developed for the potentiometric determination of specific ions. The selective binding of the target ion by the ligand within the membrane would generate a potential difference that is proportional to the ion's concentration. While the theoretical potential for these applications exists, dedicated research on electrochemical sensors specifically based on this compound is not extensively reported.

Investigation of Biological Activity and Potential Applications of N,n Dimethyldithiooxamide

Exploration of Interactions between N,N'-Dimethyldithiooxamide and Biological Systems

Studies on Metal-Ligand Interactions in Biological Contexts

No studies were found that investigated the metal-ligand interactions of this compound in biological contexts.

Influence of this compound on Enzyme Kinetics

No data is available regarding the influence of this compound on enzyme kinetics.

Design and Synthesis of this compound-Based Biologically Active Compounds

No research was found on the use of this compound as a scaffold or precursor for the design and synthesis of other biologically active compounds.

Mechanistic Studies of Potential Biological Effects of this compound

There are no available mechanistic studies detailing the potential biological effects of this compound.

Environmental Impact and Degradation Studies of N,n Dimethyldithiooxamide

Abiotic Degradation Pathways of N,N'-Dimethyldithiooxamide

Abiotic degradation involves the breakdown of a chemical substance by non-living factors in the environment. Key pathways for abiotic degradation include photolysis (breakdown by light) and hydrolysis (breakdown by water).

Photolytic Degradation of this compound

Photolytic degradation is a process where chemical compounds are broken down by photons from sunlight. This can be a significant degradation pathway for chemicals present in the upper layers of water bodies or on soil surfaces. Factors influencing photolytic degradation include the light absorption spectrum of the compound, the intensity of solar radiation, and the presence of other substances that can act as photosensitizers.

A thorough search of scientific databases and environmental reports did not yield any specific studies on the photolytic degradation of this compound. Consequently, data regarding its photodegradation rate, quantum yield, and the identity of its photolytic transformation products are not available.

Hydrolytic Stability and Degradation of this compound

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis is often dependent on the pH and temperature of the surrounding water. For many organic compounds, hydrolysis can be a primary degradation pathway in aquatic environments.

Despite the importance of this process, there is no specific information available in the scientific literature concerning the hydrolytic stability and degradation of this compound. Therefore, its half-life in aquatic environments under various pH and temperature conditions remains uncharacterized.

Biodegradation and Biotransformation of this compound

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. It is a critical process for the removal of chemical pollutants from the environment.

Microbial Degradation Studies of this compound

The study of microbial degradation involves identifying microorganisms capable of using a chemical as a source of carbon, nitrogen, or energy, and elucidating the metabolic pathways involved. This provides insight into the persistence of a compound in soil and water.

No specific studies on the microbial degradation of this compound could be located in the available scientific literature. As a result, there is no information on microbial species that can degrade this compound, the enzymatic pathways involved, or the rate of its biodegradation in various environmental matrices.

Environmental Fate Modeling of this compound

Environmental fate models are computational tools used to predict the distribution and concentration of chemicals in different environmental compartments such as air, water, soil, and biota. These models rely on input data such as the physical and chemical properties of the compound and its degradation rates.

Given the absence of experimental data on the abiotic and biotic degradation of this compound, no specific environmental fate modeling studies have been published. Without fundamental data on its persistence and partitioning behavior, it is not possible to model its environmental distribution and potential for long-range transport or accumulation.

Future Directions and Emerging Research Avenues for N,n Dimethyldithiooxamide

Interdisciplinary Research Incorporating N,N'-Dimethyldithiooxamide

The unique structural and coordinating properties of this compound make it a compelling candidate for research that spans multiple scientific disciplines. Its ability to form stable complexes with various metal ions is a cornerstone for its potential application in materials science, environmental chemistry, and beyond. Future interdisciplinary research will likely focus on harnessing these properties for the development of novel functional materials and technologies.

In materials science , this compound could serve as a key building block for coordination polymers and metal-organic frameworks (MOFs). The directionality and strength of its coordination bonds with metal centers could be exploited to design materials with tailored porosity, catalytic activity, or specific electronic and optical properties. For instance, incorporating paramagnetic metal ions could lead to the development of new magnetic materials.

In the realm of environmental chemistry , the strong affinity of the dithiooxamide (B146897) moiety for heavy metal ions suggests its potential use in environmental remediation. Research could focus on developing this compound-based sensors for the detection of toxic metal pollutants in water or creating functionalized substrates for their selective removal. The compound's degradation pathways and environmental fate would also be a crucial area of interdisciplinary investigation, combining analytical chemistry and toxicology. nih.gov

The interface with supramolecular chemistry presents another exciting frontier. The hydrogen bonding capabilities and the potential for π-π stacking interactions in its metal complexes could be utilized to construct complex self-assembled architectures. These supramolecular systems could find applications in areas such as molecular recognition, drug delivery, and the development of "smart" materials that respond to external stimuli.

Development of Sustainable Synthesis and Application Methods for this compound

A significant shift towards green chemistry is anticipated in the synthesis and application of this compound. rsc.org Future research will prioritize the development of environmentally benign synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. researchgate.netmdpi.com

Key areas for sustainable synthesis development include:

Atom-Economic Reactions: Exploring synthetic pathways that maximize the incorporation of all starting materials into the final product, such as the hydration of nitriles. researchgate.netbit.edu.cn

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents. mdpi.com

Catalytic Methods: Developing highly efficient catalytic systems, potentially using earth-abundant metals, to replace stoichiometric reagents, thereby reducing waste. mdpi.com

Beyond synthesis, the development of sustainable applications is crucial. This involves designing processes where this compound is used as a recyclable catalyst or reagent. For example, immobilizing the molecule or its metal complexes on solid supports could facilitate easy separation and reuse, aligning with the principles of a circular economy. Assessing the lifecycle and environmental impact of this compound-containing products will be essential for ensuring their long-term sustainability. nih.gov

Advanced Characterization Techniques for this compound

While classical analytical techniques have provided foundational knowledge, the application of advanced characterization methods will offer deeper insights into the structure, properties, and behavior of this compound and its derivatives. mdpi.comrimpacts.com High-resolution techniques are essential for elucidating complex structures and understanding dynamic processes at the molecular level.

The crystal and molecular structure of this compound has been determined using single-crystal X-ray diffraction, revealing key details about its geometry. researchgate.net Future studies will likely employ more advanced diffraction techniques, such as synchrotron X-ray diffraction, to study subtle structural changes in its metal complexes under different conditions (e.g., temperature, pressure).

Advanced Spectroscopic and Microscopic Techniques:

| Technique | Potential Application for this compound |

| Scanning Electron Microscopy (SEM) | To study the surface morphology and topography of materials synthesized using this compound, such as coordination polymers or functionalized surfaces. mdpi.com |

| Transmission Electron Microscopy (TEM) | To visualize the size, shape, and distribution of nanoparticles or nanostructures derived from this compound complexes. mdpi.com |

| Atomic Force Microscopy (AFM) | To obtain high-resolution 3D images of the surface of this compound-based thin films or self-assembled monolayers. mdpi.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Advanced solid-state NMR techniques can probe the local environment of atoms within solid materials, providing information on polymorphism and host-guest interactions in MOFs. nih.gov |

| Mass Spectrometry (MS) | Techniques like Electrospray Ionization (ESI-MS) can be used to characterize the formation of metal complexes in solution and to study the stoichiometry of supramolecular assemblies. nih.gov |

These advanced techniques will be instrumental in establishing clear structure-property relationships, which are vital for the rational design of new materials and applications based on this compound.

Computational-Experimental Integration in this compound Research

The synergy between computational modeling and experimental investigation represents a powerful approach to accelerate research on this compound. nih.gov Theoretical calculations can provide predictive insights into molecular properties, reaction mechanisms, and the behavior of complex systems, thereby guiding experimental efforts and aiding in the interpretation of results.

Density Functional Theory (DFT) is a key computational tool that can be used to:

Predict the geometric and electronic structures of this compound and its metal complexes. scielo.org.mx

Calculate spectroscopic properties (e.g., vibrational frequencies, electronic absorption spectra) to aid in the analysis of experimental data. nih.gov

Investigate the thermodynamics and kinetics of complex formation and reaction pathways. nih.gov

Model the interaction of the molecule with surfaces or biomolecules.

Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of this compound-containing systems over time. nih.gov This could include simulating the self-assembly of supramolecular structures, the diffusion of molecules through porous materials, or the conformational changes of the ligand upon metal binding.

The integration of these computational approaches with experimental data from techniques like X-ray crystallography and various spectroscopies will create a feedback loop. researchgate.net Theoretical predictions can guide the synthesis of new compounds with desired properties, while experimental results will be used to validate and refine the computational models. This integrated strategy will be crucial for the rational design of novel functional materials and for gaining a fundamental understanding of the chemical and physical properties of this compound.

常见问题

Q. What are the common synthetic routes for N,N'-dimethyldithiooxamide, and how are reaction conditions optimized?

this compound is synthesized via nucleophilic substitution of dithiooxamide with methylamine. A typical procedure involves mixing dithiooxamide with a 3x molar excess of aqueous methylamine (40% wt.) at 40°C, yielding a bright yellow precipitate within 30 minutes. The product is filtered and washed repeatedly with water to remove unreacted reagents. Reaction temperature and stoichiometric excess of methylamine are critical for yield optimization. 1H NMR (CDCl₃) confirms purity, with characteristic peaks at δ 10.29 (NH) and 3.23 (CH₃) .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

- 1H NMR spectroscopy for structural confirmation.

- Spectroscopic ellipsometry (SE) and X-ray reflectivity (XRR) for thin-film thickness and density analysis .

- UV-Vis absorption spectroscopy (e.g., in acetonitrile or 3-methylpentane) to study electronic transitions .

- Grazing-incidence wide-angle X-ray scattering (GIWAXS) to assess crystallinity and out-of-plane orientation in thin films .

Q. What are the key photophysical properties of this compound in different environments?

The compound exhibits solvent- and temperature-dependent behavior:

- In acetonitrile at room temperature , absorption maxima occur in the 300–400 nm range .

- At 77 K in EPA (ether:isopentane:ethanol) , intense emission bands are observed at ~450 nm and ~550 nm, attributed to vibrational progressions (~1000 cm⁻¹ interval) in the excited state .

- Polarized absorption spectra in single crystals reveal anisotropic behavior, with distinct peaks at 45°, 0°, and 90° polarizations .

Q. How do solvent polarity and temperature influence its spectroscopic behavior?

Solvent polarity shifts absorption maxima due to solvatochromism. For example:

- In 3-methylpentane (3-MP) at 77 K, absorption bands are sharper compared to room-temperature acetonitrile, reflecting reduced thermal broadening .

- Emission intensity increases at cryogenic temperatures (e.g., 77 K) owing to suppressed non-radiative decay pathways .

Advanced Research Questions

Q. How do computational and experimental electronic structure analyses resolve contradictions in vibrational and photoelectron spectra?